Gnaphaliin
CAS No.: 33803-42-8
Cat. No.: VC21352934
Molecular Formula: C17H14O6
Molecular Weight: 314.29 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 33803-42-8 |
---|---|
Molecular Formula | C17H14O6 |
Molecular Weight | 314.29 g/mol |
IUPAC Name | 5,7-dihydroxy-3,8-dimethoxy-2-phenylchromen-4-one |
Standard InChI | InChI=1S/C17H14O6/c1-21-15-11(19)8-10(18)12-13(20)17(22-2)14(23-16(12)15)9-6-4-3-5-7-9/h3-8,18-19H,1-2H3 |
Standard InChI Key | OWQLBLNRUZULFV-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C2=C1OC(=C(C2=O)OC)C3=CC=CC=C3)O)O |
Canonical SMILES | COC1=C(C=C(C2=C1OC(=C(C2=O)OC)C3=CC=CC=C3)O)O |
Appearance | White solid |
Melting Point | 174-175°C |
Historical Context and Structural Elucidation
The history of Gnaphaliin research is marked by significant confusion regarding its chemical structure. Initially isolated from Gnaphalium obtusifolium L. by Hänsel, the compound was incorrectly identified as 3,5-dihydroxy-7,8-dimethoxyflavone . This misidentification persisted until further investigations employing advanced analytical techniques were conducted.
A pivotal breakthrough came through Allan-Robinson synthesis, which conclusively demonstrated that the compound's actual structure was 5,7-dihydroxy-3,8-dimethoxyflavone (Gnaphaliin A) . This structural clarification was further substantiated through 1H-NMR spectroscopy and co-elution with standards in HPLC analyses . The elucidation of Gnaphaliin's correct structure marked a significant advancement in understanding this compound and differentiating it from similar flavonoids.
Additionally, researchers identified another related compound from the same plant, Monomethyl-gnaphaliin, which was determined to be 5-hydroxy-3,7,8-trimethoxyflavone . This period of structural clarification also led to the identification of Isognaphaliin from Achyrocline satureoides, confirmed through synthesis to be 5,8-dihydroxy-3,7-dimethoxyflavone . These findings collectively enhanced the understanding of structurally related flavonoids in the Asteraceae family and established a foundation for subsequent research on their biological activities.
Contemporary research has further refined our understanding of Gnaphaliin's structure through advanced techniques including X-ray diffraction analysis, which has provided detailed information about the three-dimensional arrangement of atoms in the molecule .
Natural Sources and Extraction
Gnaphaliin is predominantly found in plants belonging to the genus Gnaphalium, which is part of the Asteraceae family. The primary natural sources include Gnaphalium viscosum, Gnaphalium liebmannii, and Gnaphalium obtusifolium . Additionally, the compound has been identified in other genera within the same family, including Achyrocline species (Achyrocline alata and Achyrocline flaccida) and Pseudognaphalium robustum .
The plants containing Gnaphaliin are typically found in temperate regions and have long been recognized for their medicinal properties. In Mexican traditional medicine, the inflorescences of Gnaphalium liebmannii, commonly known as "Gordolobo," represent a significant remedy for treating respiratory diseases, including asthma . This ethnomedicinal use has prompted scientific investigations into the active compounds responsible for the therapeutic effects, leading to the identification of Gnaphaliin as a key bioactive component.
Extraction of Gnaphaliin from plant material involves several methodologies, including supercritical fluid extraction and traditional solvent extraction techniques. In research settings, bioguided fractionation has been employed to isolate the compound. For instance, in studies involving Gnaphalium liebmannii, researchers used n-hexane extraction followed by column chromatography to isolate the active compounds, tracking their effectiveness through relaxant effects on guinea pig tracheal smooth muscle .
The optimization of extraction methods has been a focus of research, with studies examining parameters such as solvent type, extraction time, and temperature to maximize yield . Successive extractions have been evaluated to determine the most efficient protocols for isolating Gnaphaliin and related compounds such as Helipyrone .
Plant Sources of Gnaphaliin
Biological Activities
Gnaphaliin demonstrates diverse biological activities that have been documented through various research studies. One of the most significant properties is its relaxant effect on tracheal smooth muscle, which provides a scientific basis for the traditional use of Gnaphalium plants in treating respiratory conditions . In comparative studies, both Gnaphaliin A and B exhibited more potent relaxant properties than aminophylline, a standard bronchodilator, in guinea pig tracheal smooth muscle models .
The compound also displays notable antimicrobial activities, particularly antifungal properties. Research has demonstrated the fungitoxicity of Gnaphaliin A against Botrytis cinerea, a pathogenic fungus that causes significant crop damage . This activity suggests potential applications in agricultural settings for natural fungicide development.
Antioxidant properties are another key biological aspect of Gnaphaliin, attributed to its flavonoid structure with multiple hydroxyl groups capable of scavenging free radicals . Interestingly, cyclic voltammetry studies have also revealed a pro-oxidant effect under certain conditions, indicating a complex redox behavior that may contribute to its biological effects .
The mechanisms underlying these biological activities involve multiple pathways. For instance, the antifungal activity against B. cinerea appears to involve disruption of plasma membrane integrity and reduction of oxygen consumption in fungal cells . These findings indicate that Gnaphaliin may target fundamental cellular processes in its antimicrobial action.
Research Findings and Applications
Recent research has expanded our understanding of Gnaphaliin's potential applications across multiple domains. In the realm of respiratory medicine, the potent smooth muscle relaxant properties of Gnaphaliin A and B provide scientific validation for the traditional use of Gnaphalium species in treating asthma and other respiratory conditions . These findings suggest that Gnaphaliin or its derivatives could serve as lead compounds for developing new bronchodilator medications with potentially improved efficacy compared to existing options.
In agricultural applications, the fungitoxic activity of Gnaphaliin against Botrytis cinerea has been extensively characterized . Research has determined that the compound concentration required to reduce mycelial growth by 50% is approximately 45.5 μg/mL . Furthermore, detailed investigations have revealed that Gnaphaliin partially inhibits conidial germination, reduces oxygen consumption in germinating conidia, and compromises plasma membrane integrity in this pathogenic fungus . These findings position Gnaphaliin as a potential natural fungicide for controlling gray mold disease, which affects numerous commercially important crops.
The mechanism of antifungal action has been further elucidated through cyclic voltammetry studies, which demonstrated that Gnaphaliin exhibits pro-oxidant effects . This suggests that the compound may generate reactive oxygen species that contribute to its fungitoxic properties by inducing oxidative stress in target organisms. This mechanistic insight could inform the development of more effective antifungal agents based on Gnaphaliin's structural features.
Extraction and purification methodologies for Gnaphaliin have been optimized through research, with studies examining successive extractions to maximize yield . These process improvements are essential for scaling up production of the compound for research or commercial applications. The development of efficient extraction protocols contributes to the feasibility of utilizing Gnaphaliin in various applications, from pharmaceutical development to natural product-based agricultural formulations.
Crystal structure studies have provided detailed three-dimensional information about Gnaphaliin, enhancing our understanding of structure-activity relationships . This structural knowledge is valuable for rational drug design approaches that might use Gnaphaliin as a template for developing synthetic derivatives with enhanced bioactivity or improved pharmacokinetic properties.
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